Polyethylene glycol nonylphenyl ether sulfate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polyethylene glycol nonylphenyl ether sulfate sodium salt is a type of nonionic surfactant . It is used in various applications due to its multifunctional properties. It can be used in the formulation of cosmetics and medical products . It appears as a colorless liquid to paste to solid .

Synthesis Analysis

Polyethylene glycols (PEGs) are manufactured by the polymerisation of ethylene oxide (EO) with water, monoethylene glycol, or diethylene glycol, under alkaline conditions . Nonoxynols, which include polyethylene glycol nonyl phenyl ether, are produced by ethoxylation of alkylphenols .Molecular Structure Analysis

PEGs have the general formula of H (OCH 2 CH 2) n OH where “n” indicates the average number of oxyethylene groups . They are mixtures of compounds varying in polymer chain lengths .Chemical Reactions Analysis

Nonoxynols, including polyethylene glycol nonyl phenyl ether, are found to metabolize into free nonylphenol when administered to lab animals .Physical And Chemical Properties Analysis

PEGs at molecular weights lower than 1000 are viscous and colorless liquids at room temperature. PEGs of higher molecular weights are white waxy solids with melting points proportional to their molecular weights to an upper limit of about 67 °C . The solubility of this compound in water increases with the increase of EO number .Aplicaciones Científicas De Investigación

Polymer Electrolytes for Energy Devices

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes for energy storage applications. This method offers precise control over cation functionality, enhancing the material's stability and efficiency in devices such as batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Biocompatible Polymers for Medical Applications

Herzberger et al. (2016) developed oxidation-responsive and clickable poly(ethylene glycol) (PEG) via the copolymerization of novel monomers, introducing functionalities that can be utilized in drug delivery systems. This innovation paves the way for creating redox-responsive nanocarriers with potential medical applications (Herzberger, Fischer, Leibig, Bros, Thiermann, & Frey, 2016).

Green Chemistry and Synthesis

Gawande et al. (2010) utilized polyethylene glycol-600 as a green solvent for synthesizing thiomorpholide, showcasing an environmentally friendly approach to chemical synthesis. This method highlights the role of PEG in promoting sustainable chemistry practices (Gawande, Bandgar, Kadam, & Sable, 2010).

Environmental Applications

Namboodiri and Varma (2001) discovered that polyethylene glycol (PEG) acts as an efficient, non-toxic medium for the microwave-assisted Suzuki cross-coupling reactions. This approach not only simplifies the reaction process but also promotes the recyclability of the catalyst, aligning with the principles of green chemistry (Namboodiri & Varma, 2001).

Advanced Materials for Fuel Cells

Chikashige et al. (2005) synthesized poly(arylene ether) ionomers containing sulfofluorenyl groups for polymer electrolyte fuel cells (PEFCs), demonstrating improved thermal stability, mechanical properties, and proton conductivity. This advancement in materials science contributes to the development of more efficient and durable fuel cells (Chikashige, Chikyu, Miyatake, & Watanabe, 2005).

Safety And Hazards

Direcciones Futuras

Concerns about the environmental impact of these compounds have increased since the 1990s. These surfactants have a mild to medium estrogenic function . Consequently, this class of detergents has been effectively restricted for commercial “down-the-drain” applications in Europe, and these compounds are no longer used by U.S. laundry manufacturers .

Propiedades

Número CAS |

9014-90-8 |

|---|---|

Nombre del producto |

Polyethylene glycol nonylphenyl ether sulfate sodium salt |

Fórmula molecular |

C30H46Na2O5S |

Peso molecular |

541.7 g/mol |

Nombre IUPAC |

sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |

InChI |

InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |

Clave InChI |

ZZMDMGNQUXYKQX-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Pictogramas |

Corrosive |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

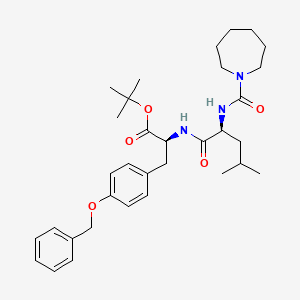

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

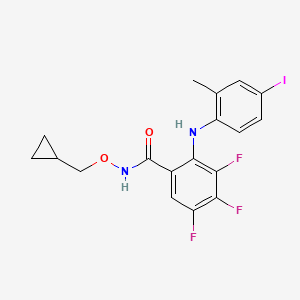

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

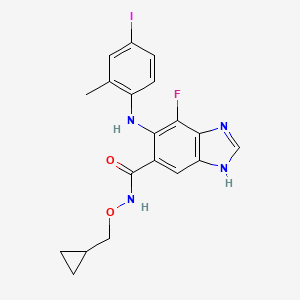

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

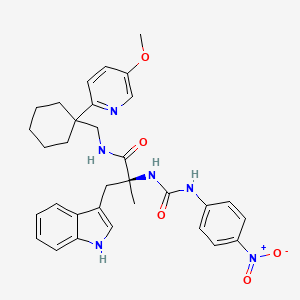

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)